
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C19H22F2O6S2. It is known for its unique structure, which includes a heptane backbone with two 4-fluorobenzenesulfonate groups attached at the 1 and 7 positions. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of heptane-1,7-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Heptane-1,7-diol+2(4-fluorobenzenesulfonyl chloride)→Heptane-1,7-diyl bis(4-fluorobenzenesulfonate)+2HCl
Industrial Production Methods: Industrial production of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the sulfonate groups can be hydrolyzed to form heptane-1,7-diol and 4-fluorobenzenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.
Hydrolysis: The major products are heptane-1,7-diol and 4-fluorobenzenesulfonic acid.
Aplicaciones Científicas De Investigación
Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of heptane-1,7-diyl bis(4-fluorobenzenesulfonate) involves its ability to interact with nucleophilic sites on proteins and enzymes. The sulfonate groups can form covalent bonds with amino acid residues, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies of enzyme mechanisms and drug development.
Comparación Con Compuestos Similares
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate): Similar structure but with chlorine atoms instead of fluorine.
Heptane-1,7-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine.
Heptane-1,7-diyl bis(4-nitrobenzenesulfonate): Similar structure but with nitro groups instead of fluorine.
Comparison: Heptane-1,7-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry and drug development.
Propiedades
Número CAS |
6278-65-5 |
|---|---|
Fórmula molecular |
C19H22F2O6S2 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
7-(4-fluorophenyl)sulfonyloxyheptyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C19H22F2O6S2/c20-16-6-10-18(11-7-16)28(22,23)26-14-4-2-1-3-5-15-27-29(24,25)19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2 |
Clave InChI |
WBDWTRPYUQKXBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


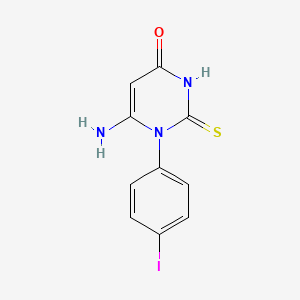
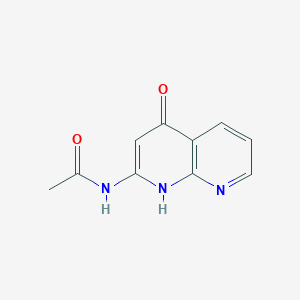
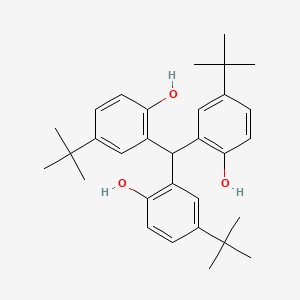

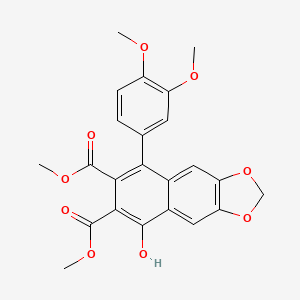

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)


![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
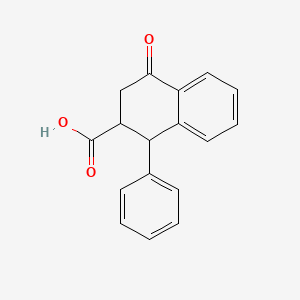
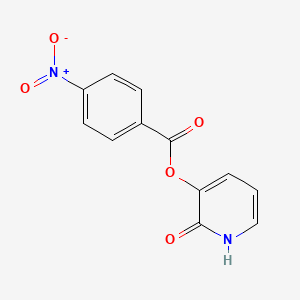
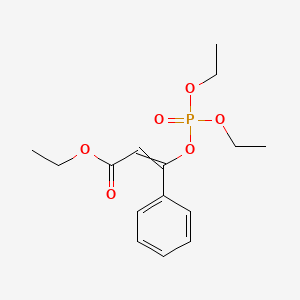
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
